![molecular formula C11H11BrN8 B3027903 H4R 拮抗剂 1 CAS No. 1429375-54-1](/img/structure/B3027903.png)
H4R 拮抗剂 1
描述
H4R antagonist 1 is a potent and highly selective histamine H4 receptor (H4R) antagonist with an IC50 of 27 nM . It does not show any noticeable binding affinity to other subtypes of histamine receptors, H1R, H2R, and H3R .
Synthesis Analysis
Studies of H4R antagonists using 3D-QSAR, molecular docking and molecular dynamics were performed on a series of 88 histamine receptor 4 (H4R) antagonists to elucidate the 3D structural features required for activity . The results show that both the ligand-based CoMFA model and the CoMSIA model are acceptable, as they show good predictive capabilities .Molecular Structure Analysis
The 3D-QSAR modeling of these H4R antagonists shows that compounds with bulky or hydrophobic substituents at positions 4-6 in ring A (R2 substituent), positively charged or hydrogen-bonding (HB) donor groups in the R1 substituent, and hydrophilic or HB acceptor groups in ring C show enhanced biological activities . The key amino acids in the binding pocket are TRP67, LEU71, ASP94, TYR95, PHE263 and GLN266 .Chemical Reactions Analysis
The 3D-QSAR modeling of these H4R antagonists may lead to a better understanding of the mechanism of antagonism and aid in the design of new, more potent H4R antagonists .Physical And Chemical Properties Analysis
The molecular formula of H4R antagonist 1 is C11H11BrN8 and its molecular weight is 335.16 . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .科学研究应用
H1 和 H4 受体拮抗剂在特应性皮炎中的联合治疗
已发现 H4R 拮抗剂与 H1 受体 (H1R) 拮抗剂联合使用可显着减少特应性皮炎 (AD) 小鼠模型中的炎症。这种联合疗法已显示出协同的抗炎作用,导致皮肤损伤较轻、炎症细胞流入减少、表皮增厚减少以及皮损皮肤中 IL-33 水平降低。这提示了治疗特应性皮炎的新策略 (Köchling 等人,2017 年)。
慢性皮炎中的抗炎和止痒作用
当 H4R 拮抗剂与 H1R 拮抗剂联合使用时,它们在减轻动物模型中的慢性过敏性皮炎方面也显示出疗效。这一发现表明 H4R 拮抗剂在治疗以慢性皮炎和相关瘙痒为特征的疾病中的潜力 (Ohsawa 和 Hirasawa,2012 年)。
在炎症性和自身免疫性疾病中的作用
H4R 拮抗剂已被确定为治疗炎症性和自身免疫性疾病的有希望的药物。对 H4R 敲除小鼠的研究表明,在特应性皮炎模型中炎症减少,表明 H4R 在驱动这些疾病中的炎症反应中起重要作用 (Rossbach 等人,2016 年)。
治疗神经系统疾病的潜力
最近的研究提出,H4R 拮抗剂可能对各种神经退行性疾病具有治疗作用。这是基于它们的抗炎和免疫调节作用,包括在脑内,表明它们在中枢神经系统疾病中的潜在应用 (Shan、Martens 和 Swaab,2021 年)。
关节炎症中的调节
研究探索了 H4R 调节在关节炎症模型中的作用,表明 H4R 拮抗剂可能在减轻炎症介质和信号通路中发挥作用,从而突出了它们在治疗关节炎中的潜力 (Ahmad 等人,2015 年)。
在过敏性疾病和哮喘中的治疗应用
H4R 拮抗剂正在评估其在过敏性鼻炎、哮喘和其他皮肤过敏中的作用。H4R 在免疫细胞中的分布及其参与炎症细胞运输表明其作为治疗这些疾病的靶点的潜力 (Salcedo、Pontes 和 Merlos,2013 年)。
作用机制
安全和危害
未来方向
The pathophysiological role of H4R and its antagonist in cancer suggests that H4R antagonists could be an innovative therapeutic focus for cancer therapeutics . Another study suggests that H4R antagonists could ameliorate the progression of experimental autoimmune encephalomyelitis, providing a potential molecular target for therapeutics .
属性
IUPAC Name |
1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGICUHMULRYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H4R antagonist 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。